7-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can leverage the same synthetic routes but on a larger scale. The use of microwave-mediated synthesis allows for efficient and rapid production, with good yields and functional group tolerance . This method also supports late-stage functionalization, which is beneficial for the development of derivatives with enhanced properties.
Chemical Reactions Analysis
Types of Reactions
7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
- 2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C16H17FN6 |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
7-[4-(2-fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17FN6/c1-12-10-15(23-16(20-12)18-11-19-23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
DNSQJWKPLYFJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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